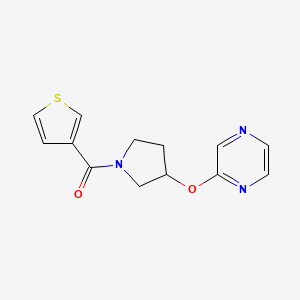
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
The compound and its analogs have been subjected to structural analysis, revealing their molecular characteristics and behaviors. Notably, the isomorphous structures of analogs demonstrate adherence to the chlorine-methyl exchange rule, with extensive disorder in the molecular structure, impacting the precision of structural descriptions and the detection of isomorphism in data-mining procedures (Swamy et al., 2013).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. A notable example is a series of compounds synthesized by condensation of substituted chalcones and isoniazid, exhibiting antimicrobial activity comparable to standard drugs. The presence of a methoxy group in the compounds correlates with heightened antimicrobial activity (Kumar et al., 2012).
Molecular Docking and Enzyme Inhibition
Thiophene-based derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities against various enzymes, showcasing significant inhibitory activities. Molecular docking studies further elucidate the interactions at enzyme active sites, indicating the compounds' potential as enzyme inhibitors (Cetin et al., 2021).
Spectroscopic Properties and Theoretical Studies
The compound's analogs have been studied for their spectroscopic properties and theoretical behaviors. These studies provide insights into the electronic absorption, excitation, and fluorescence properties of the compounds, influenced by factors such as solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations assist in understanding the stabilization mechanisms and molecular orbital interactions (Al-Ansari, 2016).
Antibacterial and Antioxidant Activities
Derivatives of the compound have been synthesized and tested for their antibacterial and antioxidant activities. The synthesized compounds exhibit moderate antibacterial activity against various strains and moderate antioxidant activities. Theoretical studies, including DFT and molecular docking analysis, support the understanding of the compounds' interactions and activities (Lynda, 2021).
Eigenschaften
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(10-2-6-19-9-10)16-5-1-11(8-16)18-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGXXWWTSZLXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

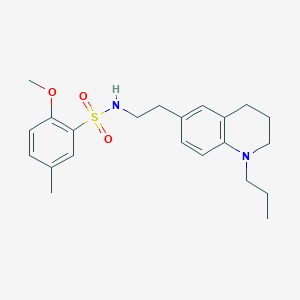
![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)
![N-(4-methylbenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630794.png)
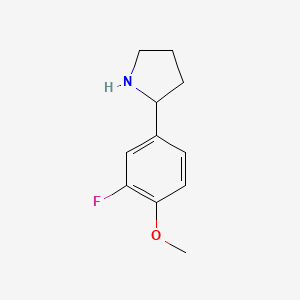
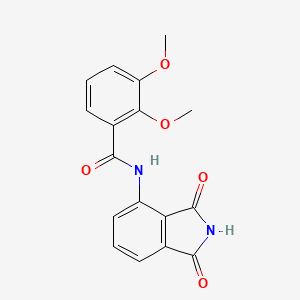
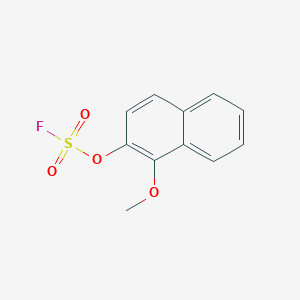
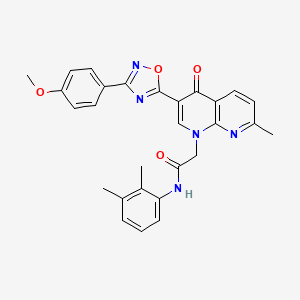
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)



![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)
